molecular formula C17H21NO3S B273477 N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B273477
M. Wt: 319.4 g/mol
InChI Key: SFAPSABTALYGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was developed as a selective inhibitor of Rho GTPases, which are proteins that play a crucial role in the regulation of cellular processes such as cell division, migration, and invasion. EHT 1864 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Mechanism of Action

N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 selectively inhibits Rho GTPases by binding to the nucleotide-binding site of the protein and preventing the exchange of GDP for GTP. This results in the inhibition of downstream signaling pathways that are involved in cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell migration, invasion, and proliferation in various types of cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 has been shown to enhance the effect of chemotherapy and radiation therapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 is its selectivity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other signaling pathways. Additionally, N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer. However, one limitation of N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864. One potential area of research is the development of more potent and selective inhibitors of Rho GTPases. Additionally, further preclinical studies are needed to determine the efficacy of N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 in combination with other therapeutic agents for the treatment of cancer. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 in humans.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 involves several steps, starting with the reaction of 2-ethoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride to produce N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide. The compound is then purified using column chromatography to obtain the final product with high purity.

Scientific Research Applications

N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 has been extensively studied in the field of cancer research due to its ability to inhibit Rho GTPases. Rho GTPases are overexpressed in many types of cancer and are involved in tumor progression and metastasis. By inhibiting Rho GTPases, N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 1864 has been shown to suppress tumor growth, invasion, and migration in various preclinical models of cancer.

properties

Product Name

N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-5-21-16-9-7-6-8-15(16)18-22(19,20)17-13(3)10-12(2)11-14(17)4/h6-11,18H,5H2,1-4H3

InChI Key

SFAPSABTALYGPK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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